1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide NIDA-41020 is a cannabinoid (CB) receptor 1 antagonist (Ki = 4.1 nM). It binds selectively to CB1 over CB2 (Kbs = 26 and 831 nM, respectively). NIDA-41020 was designed as a potential radioligand for use in positron emission tomography (PET).
NIDA-41020 is a CB1 cannabinoid receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 502486-89-7
VCID: VC0537186
InChI: InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30)
SMILES: CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC
Molecular Formula: C23H24Cl2N4O2
Molecular Weight: 459.4 g/mol

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

CAS No.: 502486-89-7

Cat. No.: VC0537186

Molecular Formula: C23H24Cl2N4O2

Molecular Weight: 459.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide - 502486-89-7

Specification

Description NIDA-41020 is a cannabinoid (CB) receptor 1 antagonist (Ki = 4.1 nM). It binds selectively to CB1 over CB2 (Kbs = 26 and 831 nM, respectively). NIDA-41020 was designed as a potential radioligand for use in positron emission tomography (PET).
NIDA-41020 is a CB1 cannabinoid receptor antagonist.
CAS No. 502486-89-7
Molecular Formula C23H24Cl2N4O2
Molecular Weight 459.4 g/mol
IUPAC Name 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Standard InChI InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30)
Standard InChI Key KWDBQJRWPWTGPF-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC
Canonical SMILES CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC
Appearance Solid powder

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